molecular formula C20H16N2OS B377935 4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile CAS No. 90745-12-3

4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile

Cat. No.: B377935
CAS No.: 90745-12-3
M. Wt: 332.4g/mol
InChI Key: UMZVQFMGYNKIKV-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile is a complex, multi-substituted nicotinonitrile derivative offered for early-stage discovery research and chemical synthesis. Compounds within the nicotinonitrile class, particularly those with diaryl substitutions at the 4 and 6 positions of the pyridine ring, are recognized as valuable intermediates in medicinal and organic chemistry . These scaffolds are frequently explored for their diverse biological potential, which can include antimicrobial, anticancer, and anti-inflammatory activities, making them privileged structures in the development of novel therapeutic agents . The specific methoxyphenyl and methylthio functional groups on this molecule provide distinct electronic and steric properties, offering researchers a versatile building block for constructing more complex heterocyclic systems or for structure-activity relationship (SAR) studies. As a research chemical, this product is supplied without analytical characterization. The buyer assumes responsibility to confirm product identity and/or purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. All sales are final.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-23-16-10-8-14(9-11-16)17-12-19(15-6-4-3-5-7-15)22-20(24-2)18(17)13-21/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZVQFMGYNKIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyridine Core Formation

The pyridine ring is constructed via a three-component reaction involving:

  • 4-Methoxybenzaldehyde as the aryl aldehyde component.

  • Ethyl acetoacetate or malononitrile as the active methylene compound.

  • Ammonium acetate as the nitrogen source.

Reaction conditions typically involve refluxing in acetic acid or butanol for 3–6 hours, yielding substituted dihydropyridines. For example, heating ethyl acetoacetate with 4-methoxybenzaldehyde and ammonium acetate at 120°C produces 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile derivatives in 75% yield.

Functionalization of the Pyridine Core

Introduction of the Methylthio Group

The methylthio (-SMe) group at the 2-position is introduced via alkylation of a mercaptopyridine precursor. For instance, 2-mercapto-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is treated with iodomethane (CH3I) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF).

Reaction conditions:

  • Solvent: DMF or ethanol.

  • Temperature: Room temperature to 60°C.

  • Time: 2–4 hours.

  • Yield: 50–60%.

The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks iodomethane, forming the methylthio derivative.

Coumarin Moiety Incorporation

In some routes, a 2-oxo-2H-chromen-3-yl group is introduced at the 6-position through condensation with 3-acetylcoumarin. This step involves:

  • 3-Acetylcoumarin reacting with the pyridine intermediate.

  • Catalyst: Piperidine or ammonium acetate.

  • Solvent: Ethanol or acetic acid.

The coumarin moiety enhances the compound’s fluorescence properties, though this group is absent in the final target molecule.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent DMFMaximizes solubility of intermediates
Temperature 60°CBalances reaction rate and side reactions
Reaction Time 3 hoursEnsures complete conversion

Prolonged heating (>5 hours) in polar aprotic solvents like DMF leads to decomposition, reducing yields by 15–20%.

Catalytic Additives

  • Potassium hydroxide (KOH): Essential for deprotonating the thiol group during S-methylation.

  • Ammonium acetate: Acts as a buffering agent in cyclocondensation, preventing undesired side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR: Peaks at 2210–2191 cm⁻¹ confirm the nitrile (-CN) group. The methylthio group shows C-S stretching at 670–690 cm⁻¹.

  • 1H NMR: Key signals include:

    • δ 3.75 ppm (s, 3H, OCH3).

    • δ 2.78 ppm (s, 3H, SCH3).

    • Aromatic protons between δ 6.85–8.81 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 332.4 ([M⁺]).

Crystallographic Data

Crystallization from ethanol yields monoclinic crystals with a melting point of 210–212°C.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepYield (%)
Cyclocondensation Ethyl acetoacetate, 4-methoxybenzaldehydePyridine ring formation75
S-Methylation 2-Mercaptopyridine, CH3IAlkylation50
Coumarin Coupling 3-Acetylcoumarin, pyridine intermediateCondensation85

Route selection depends on the availability of precursors and desired functional groups. The S-methylation route, while lower-yielding, directly introduces the methylthio group without requiring additional protecting groups.

Challenges and Mitigation Strategies

Low Yields in S-Methylation

  • Cause: Competing oxidation of thiols to disulfides.

  • Solution: Use of inert atmosphere (N2 or Ar) and fresh iodomethane.

Purification Difficulties

  • Cause: Co-elution of byproducts in column chromatography.

  • Solution: Gradient elution with hexane/ethyl acetate (8:2 to 6:4).

Industrial-Scale Considerations

For bulk synthesis:

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling: DMF recovery via distillation lowers production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nicotinonitrile Core

Halogen-Substituted Analogs
  • 2-Bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (10k): Replacing the methylthio group with bromine at position 2 enhances electrophilicity, making it reactive in substitution reactions. This compound was synthesized with an 82% yield, higher than many analogs, and serves as a precursor for further functionalization .
Amino-Substituted Analogs
  • However, its lower yield (60%) compared to brominated analogs suggests synthetic challenges .
Allylsulfanyl-Substituted Analogs
  • 2-(Allylsulfanyl)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile: The allylsulfanyl group offers opportunities for click chemistry or thiol-ene reactions, enabling conjugation with biomolecules. This substituent’s flexibility contrasts with the rigid methylthio group in the parent compound .

Core Heterocycle Modifications

Pyrimidine-Based Analogs
  • 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Replacing the pyridine core with a dihydropyrimidine ring alters electronic properties and solubility.
Fused-Ring Systems
  • However, their synthesis requires multi-step palladium-catalyzed reactions, complicating scalability .

Functional Group Impact on Physical and Spectroscopic Properties

Melting Points and Solubility
  • Methylthio groups likely reduce polarity compared to amino or bromo substituents .
Spectroscopic Data
  • IR Spectroscopy: Methylthio groups exhibit characteristic S–C stretches near 650–750 cm⁻¹, while methoxyphenyl groups show C–O–C vibrations at ~1250 cm⁻¹.
  • NMR Spectroscopy: The methylthio group’s protons resonate as a singlet near δ 2.5 ppm in $^1H$ NMR, whereas pyridin-3-ylamino groups show aromatic proton splitting patterns between δ 7.0–8.5 ppm .

Biological Activity

4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile, commonly referred to as MNPN , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MNPN, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 330.41 g/mol
  • CAS Number : 90745-12-3

The structure of MNPN features a nicotinonitrile backbone with methoxy and methylthio substituents, which are crucial for its biological activity.

Anticancer Activity

Research indicates that MNPN exhibits notable anticancer properties. A study conducted by researchers demonstrated that MNPN effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of MNPN

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
PC-3 (Prostate)12.8Cell cycle arrest (G2/M phase)
A549 (Lung)18.5Inhibition of proliferation

Antimicrobial Activity

MNPN has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Table 2: Antimicrobial Activity of MNPN

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of MNPN in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress-induced neuronal damage, enhancing neuronal survival and function.

Case Study: Neuroprotection in Alzheimer's Disease Model

In a mouse model of Alzheimer's disease, treatment with MNPN resulted in:

  • Reduced levels of amyloid-beta plaques.
  • Improved cognitive function as assessed by behavioral tests.
  • Decreased oxidative stress markers in brain tissue.

The biological activities of MNPN can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : MNPN has been shown to inhibit enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and inflammation.
  • Antioxidant Properties : MNPN exhibits antioxidant activity, which contributes to its neuroprotective effects by scavenging free radicals.

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